Cas no 1373865-76-9 (1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride)

1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride is a fluorinated aromatic amine derivative with significant utility in pharmaceutical and agrochemical research. Its structural features, including the 2-fluoro and 3-trifluoromethyl substituents, enhance its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is particularly useful in medicinal chemistry for the development of CNS-targeting molecules and enzyme inhibitors due to its electron-withdrawing groups, which influence pharmacokinetic properties. High purity and consistent quality ensure reliable performance in synthetic applications.
1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride structure
1373865-76-9 structure
Product Name:1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride
CAS No:1373865-76-9
MF:C9H10ClF4N
MW:243.629015445709
CID:5085735
PubChem ID:67510111
Update Time:2025-10-30

1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride
    • E79612
    • 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine HCl
    • 1-(2-FLUORO-3-(TRIFLUOROMETHYL)PHENYL)ETHAN-1-AMINE HYDROCHLORIDE
    • SY364163
    • 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
    • SCHEMBL2716131
    • (R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanamine Hydrochloride
    • (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine hydrochloride
    • SY314611
    • (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
    • OWBHILUDLKIQEF-UHFFFAOYSA-N
    • MFCD24418394
    • 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
    • A1-59310
    • 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine hydrochloride
    • 1373865-76-9
    • BS-46861
    • 1-(S)-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanamine Hydrochloride
    • MFCD24430414
    • Inchi: 1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H
    • InChI Key: OWBHILUDLKIQEF-UHFFFAOYSA-N
    • SMILES: Cl.FC1C(C(F)(F)F)=CC=CC=1C(C)N

Computed Properties

  • Exact Mass: 243.0437897g/mol
  • Monoisotopic Mass: 243.0437897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26

1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride Pricemore >>

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Additional information on 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride

Comprehensive Overview of 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS No. 1373865-76-9)

1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride is a specialized organic compound with significant applications in pharmaceutical research and fine chemical synthesis. Its unique structural features, including the fluoro and trifluoromethyl substituents, make it a valuable intermediate for developing bioactive molecules. The compound's CAS number 1373865-76-9 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions.

In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability and bioavailability, traits highly sought after in drug discovery. 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride exemplifies this trend, as its aryl-amine backbone is frequently utilized in designing kinase inhibitors and GPCR-targeted therapeutics. Researchers are particularly interested in its potential role in addressing neurodegenerative diseases and oncology, two of the most pressing healthcare challenges today.

The synthesis of CAS 1373865-76-9 involves multi-step organic transformations, often starting from commercially available 2-fluoro-3-(trifluoromethyl)benzaldehyde. Key steps include reductive amination and subsequent salt formation to yield the hydrochloride derivative. Optimizing these processes for scalability and purity is a focal point for manufacturers, as impurities can significantly impact downstream applications. Analytical techniques like HPLC and NMR are essential for quality control, ensuring compliance with ICH guidelines.

From an industrial perspective, 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine HCl aligns with the growing emphasis on green chemistry. Innovations in catalytic fluorination and solvent recovery systems have reduced the environmental footprint of its production. This resonates with the pharmaceutical industry's commitment to Sustainability Development Goals (SDGs), particularly in minimizing hazardous waste generation.

Market analysts note increased patent filings referencing 1373865-76-9, indicating its relevance in next-generation drug candidates. Its derivatives are being explored for personalized medicine applications, leveraging the compound's modular structure for targeted modifications. Such developments align with the rise of AI-driven drug design, where computational models predict optimal fluorination patterns for enhanced efficacy.

For procurement specialists, understanding the global supply chain of 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride is crucial. Major producers are concentrated in regions with robust fine chemical infrastructure, such as North America and Asia-Pacific. Regulatory documentation, including Certificates of Analysis (CoA) and Material Safety Data Sheets (MSDS), must accompany shipments to ensure compliance with regional chemical regulations like REACH and FDA standards.

In academic circles, CAS 1373865-76-9 frequently appears in studies investigating structure-activity relationships (SAR). The electron-withdrawing effects of its trifluoromethyl group are known to influence binding affinities in enzyme-substrate interactions. Recent publications highlight its utility in developing PET radiotracers, capitalizing on fluorine-18 isotope incorporation for diagnostic imaging.

Storage and handling protocols for 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride emphasize protection from moisture and light, typically requiring desiccated conditions below 25°C. These precautions maintain the compound's stability, which is critical for reproducible experimental results in high-throughput screening platforms.

The compound's nomenclature often raises questions about IUPAC naming conventions, especially regarding the prioritization of substituents in polyhalogenated systems. Clarifying these rules enhances interdisciplinary collaboration between chemists and life scientists working with 1373865-76-9.

Future research directions may explore continuous flow chemistry approaches to synthesize this amine derivative, potentially improving yield and reducing reaction times. Such advancements would support the pharmaceutical industry's shift toward Industry 4.0 practices, integrating automation and real-time analytics into chemical production.

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